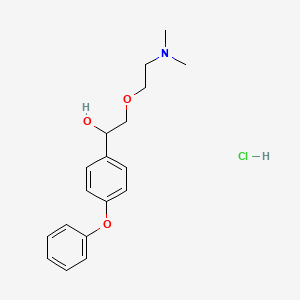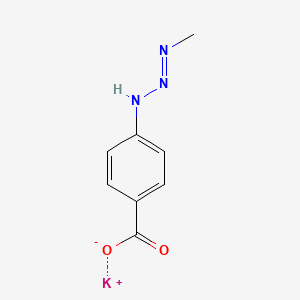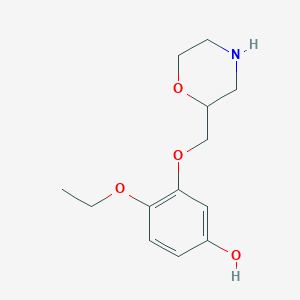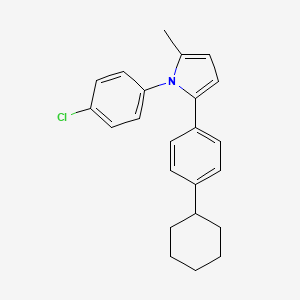
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can be compared with other similar compounds, such as:
2-Chloro-1-(2-chloro-4,5-dimethoxyphenyl)-1-propanone: This compound has a similar structure but differs in the position and number of chlorine atoms.
1-(2-Chloro-4,5-dimethoxyphenyl)-2-propanone: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
161199-94-6 |
|---|---|
Molekularformel |
C13H19Cl2NO3 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
1-(2-chloro-4,5-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO3.ClH/c1-15(2)6-5-11(16)9-7-12(17-3)13(18-4)8-10(9)14;/h7-8H,5-6H2,1-4H3;1H |
InChI-Schlüssel |
AVLSCBMQXLYMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1Cl)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)


![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)





![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)



